O-Mono-2,4-DNP-L-tyrosine

描述

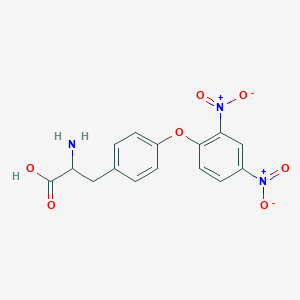

O-Mono-2,4-DNP-L-tyrosine is an organic compound with the molecular formula C15H13N3O7 This compound is a derivative of phenylalanine, a common amino acid, and features a dinitrophenoxy group attached to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Mono-2,4-DNP-L-tyrosine typically involves the following steps:

Nitration: The phenylalanine derivative undergoes nitration to introduce nitro groups at the 2 and 4 positions of the phenyl ring.

Etherification: The nitrated compound is then subjected to etherification to attach the dinitrophenoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids and bases, as well as temperature control to optimize the reaction rates.

化学反应分析

Types of Reactions

O-Mono-2,4-DNP-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups onto the phenyl ring.

科学研究应用

Biochemical Research

Enzyme Activity Studies

O-Mono-2,4-DNP-L-tyrosine is commonly used as a substrate in enzyme activity assays. Its unique structure allows researchers to investigate the kinetics of enzymes that act on tyrosine residues. For instance, studies have demonstrated that enzymes such as tyrosinase can catalyze the oxidation of this compound, providing insights into enzyme mechanisms and substrate specificity .

Protein Modification

This compound serves as a useful tool for studying post-translational modifications in proteins. The introduction of the dinitrophenyl group can alter the physicochemical properties of proteins, enabling researchers to explore how such modifications affect protein folding, stability, and interactions with other biomolecules .

Analytical Chemistry

Chromatographic Applications

this compound can be utilized in chromatographic techniques for the separation and identification of amino acids and peptides. Its distinct absorbance characteristics allow for effective detection and quantification in high-performance liquid chromatography (HPLC) systems. Researchers have reported successful applications in analyzing complex biological samples where tyrosine content is of interest .

Mass Spectrometry

The compound is also employed in mass spectrometry as a derivatization agent. By labeling amino acids with the 2,4-dinitrophenyl group, it enhances ionization efficiency and improves detection limits, facilitating the analysis of low-abundance peptides in proteomics studies .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been investigated for its potential role in drug design. The compound's ability to mimic natural substrates makes it a candidate for developing inhibitors targeting tyrosine kinases involved in various diseases, including cancer .

Case Study: Inhibitor Development

A notable case study involved the synthesis of inhibitors targeting specific tyrosine kinases using this compound as a scaffold. The resulting compounds exhibited promising anti-tumor activity in vitro, demonstrating the utility of this modified amino acid in therapeutic applications .

Immunological Research

Antibody Production

this compound is used to generate antibodies against dinitrophenylated proteins. This application is crucial for immunological assays where detection of specific proteins modified by dinitrophenyl groups is necessary. The antibodies produced can be employed in various techniques such as ELISA and Western blotting to study protein expression and modifications .

作用机制

The mechanism of action of O-Mono-2,4-DNP-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrophenoxy group may play a role in modulating the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

2-amino-3-phenylpropanoic acid: A simpler derivative without the dinitrophenoxy group.

2-amino-3-(4-fluorophenyl)propanoic acid: A derivative with a fluorine atom instead of the dinitrophenoxy group.

2-amino-3-(4-nitrophenyl)propanoic acid: A derivative with a single nitro group.

Uniqueness

O-Mono-2,4-DNP-L-tyrosine is unique due to the presence of the dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

生物活性

O-Mono-2,4-DNP-L-tyrosine (CAS Number: 10567-73-4) is a derivative of the amino acid L-tyrosine, modified with a 2,4-dinitrophenyl (DNP) group. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant properties, effects on cognitive functions, and implications in various therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₇ |

| Molecular Weight | 347.28 g/mol |

| CAS Number | 10567-73-4 |

| Synonyms | O-2,4-DNP-L-Tyrosine |

Antioxidant Activity

This compound exhibits significant antioxidant properties due to the presence of the phenolic group. The phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. Studies indicate that derivatives of L-tyrosine possess radical scavenging abilities that can mitigate the harmful effects of reactive oxygen species (ROS) in biological systems .

The antioxidant mechanism is primarily attributed to the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure. The bond dissociation enthalpy of these compounds is lower than that of simple phenols, enhancing their capacity to act as radical scavengers . For example, this compound has been shown to exhibit higher radical scavenging activity compared to its non-modified counterparts.

Neuro-Cognitive Effects

Research has demonstrated that L-tyrosine and its derivatives can influence cognitive functions, particularly under stress conditions. A study examining acute tyrosine administration revealed its effects on cognitive control tasks related to dopamine functioning in the aging brain . The results indicated that while tyrosine supplementation could enhance certain cognitive tasks in younger populations, its efficacy diminishes with age due to altered dopamine receptor sensitivity.

Case Study: Acute Tyrosine Administration

In a double-blind placebo-controlled study involving older adults, participants received a dosage of 150 mg/kg body weight of tyrosine or placebo. The findings suggested that tyrosine administration reduced proactive response slowing but did not significantly affect reactive stopping tasks. This indicates a selective influence on cognitive processes dependent on dopaminergic activity .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Neuroprotection : Its antioxidant properties could be harnessed in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by reducing oxidative stress.

- Cognitive Enhancement : While results are mixed regarding its efficacy across different age groups, there may be potential for enhancing cognitive performance in younger individuals under stress.

- Biochemical Research : As a DNP derivative, it serves as a useful tool in biochemical assays for studying protein interactions and molecular recognition processes due to its ability to form stable complexes with proteins .

属性

IUPAC Name |

2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFDOVYRFJQGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401473, DTXSID401242188 | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20263-43-8, 10567-73-4 | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20263-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。